![molecular formula C37H31ClP2 B14613105 Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride CAS No. 58513-98-7](/img/structure/B14613105.png)
Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride is an organophosphorus compound. It is known for its unique structure, which includes a phosphorus atom bonded to three phenyl groups and a phosphanylidene group. This compound is often used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable halide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include acetonitrile and chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds, such as phosphine oxides, phosphonium salts, and substituted phosphines .
Wissenschaftliche Forschungsanwendungen
Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: The compound is used in the production of flame retardants and other phosphorus-based materials.
Wirkmechanismus
The mechanism of action of Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride involves its ability to form stable phosphorus-carbon bonds. This property makes it a valuable reagent in organic synthesis. The compound interacts with various molecular targets, including enzymes and other proteins, through its phosphorus atom, which can form covalent bonds with nucleophilic sites on these molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: This compound is similar in structure but contains an ethoxycarbonyl group instead of a chloride.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: This compound contains a fluoride ion and is used as a reactive fluoride source.
Uniqueness
Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride is unique due to its specific structure and reactivity. The presence of the chloride ion and the triphenylphosphanylidene group gives it distinct chemical properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
58513-98-7 |
|---|---|
Molekularformel |
C37H31ClP2 |
Molekulargewicht |
573.0 g/mol |
IUPAC-Name |
triphenyl-[(triphenyl-λ5-phosphanylidene)methyl]phosphanium;chloride |
InChI |
InChI=1S/C37H31P2.ClH/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;/h1-31H;1H/q+1;/p-1 |
InChI-Schlüssel |
MAGGRVFSZRZCCM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)P(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


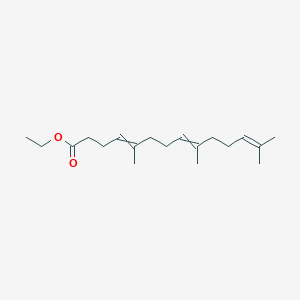
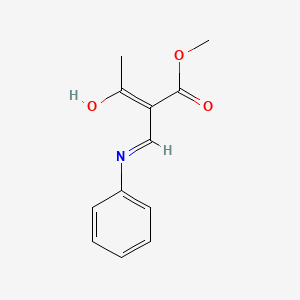
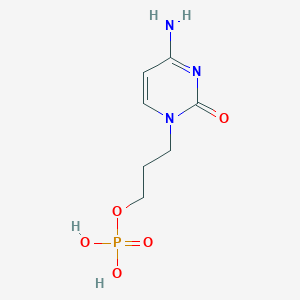
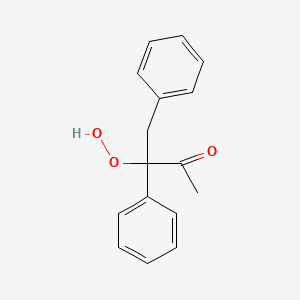

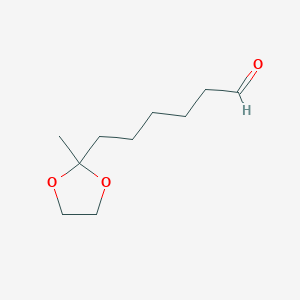
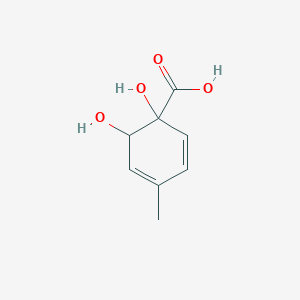

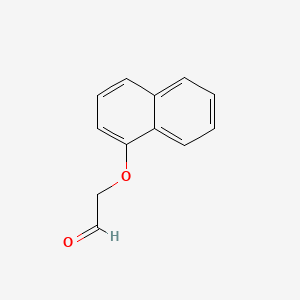
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
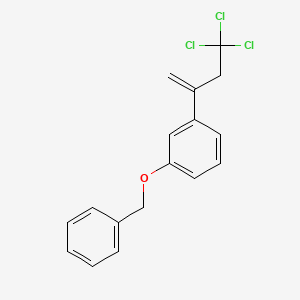
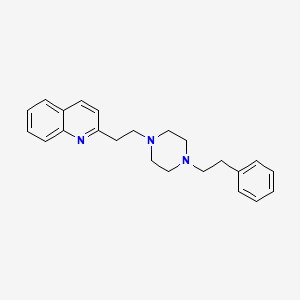

![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
